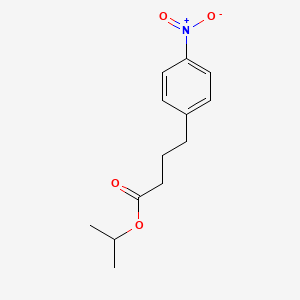

Isopropyl 4-(4-nitrophenyl)butyrate

CAS No.: 94086-76-7

Cat. No.: VC17008814

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94086-76-7 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | propan-2-yl 4-(4-nitrophenyl)butanoate |

| Standard InChI | InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3 |

| Standard InChI Key | WQUVMYDZSHRUNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Isopropyl 4-(4-nitrophenyl)butyrate consists of a butyric acid backbone esterified with an isopropyl alcohol group. The 4-nitrophenyl moiety is attached to the fourth carbon of the butyrate chain. This configuration confers distinct electronic and steric characteristics, as the nitro group (-NO) at the para position creates a strong electron-deficient aromatic system. The compound’s InChI Key (WQUVMYDZSHRUNH-UHFFFAOYSA-N) and LogP value of 3.34 reflect its moderate hydrophobicity, which is critical for its solubility in organic solvents like chloroform and acetonitrile .

Physicochemical Characteristics

Key physical properties include:

The density and solubility data are inferred from structurally similar compounds like p-nitrophenyl butyrate (CAS 2635-84-9), which shares the nitrophenyl functional group .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of isopropyl 4-(4-nitrophenyl)butyrate typically involves a condensation reaction between 4-nitrophenylbutyric acid and isopropyl alcohol under acidic or basic conditions. Aprotic solvents such as dichloromethane or tetrahydrofuran are employed to facilitate the reaction, often catalyzed by agents like dicyclohexylcarbodiimide (DCC) or sulfuric acid . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of isopropyl alcohol attacks the carbonyl carbon of the acid, displacing water.

Industrial and Laboratory Production

Industrial-scale production emphasizes cost-effective catalysts and solvents, while laboratory syntheses prioritize purity and yield. Raw materials include 4-nitrophenylbutyric acid (derived from nitration of phenylbutyric acid) and isopropyl alcohol. Post-synthesis purification often involves column chromatography or recrystallization to remove unreacted starting materials and byproducts .

Biological Activity and Enzymatic Interactions

Substrate Specificity

Isopropyl 4-(4-nitrophenyl)butyrate serves as a substrate for hydrolytic enzymes, particularly esterases and lipases. The compound’s ester bond is susceptible to enzymatic cleavage, releasing 4-nitrophenolate, a chromophore detectable at 410 nm in alkaline conditions . This property underpins its utility in spectrophotometric assays for enzyme activity quantification.

Mechanistic Insights

Enzymatic hydrolysis follows a two-step mechanism:

-

Nucleophilic Attack: The enzyme’s active-site serine residue attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Collapse of Intermediate: The ester bond breaks, releasing isopropyl alcohol and 4-nitrophenylbutyric acid, which subsequently dissociates into 4-nitrophenolate .

This reaction is pH-dependent, with optimal activity observed in neutral to slightly alkaline buffers (e.g., Tris-HCl pH 7.5) .

Applications in Biochemical Research

Enzyme Assays

The compound is widely used to assay lipase and esterase activity in vitro. For example, in lipase characterization, hydrolysis rates are measured spectrophotometrically, with absorbance at 410 nm directly correlating to enzyme concentration .

Pharmacokinetic Studies

High-performance liquid chromatography (HPLC) methods utilizing reverse-phase columns (e.g., Newcrom R1) enable the quantification of isopropyl 4-(4-nitrophenyl)butyrate in biological matrices. Mobile phases combining acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) achieve efficient separation, supporting pharmacokinetic profiling .

Comparative Analysis with Analogous Esters

The structural and functional attributes of isopropyl 4-(4-nitrophenyl)butyrate are contextualized below against related nitrophenyl esters:

| Compound | Molecular Formula | Key Applications | Distinguishing Feature |

|---|---|---|---|

| p-Nitrophenyl Butyrate | Lipase assays, esterase kinetics | Shorter chain, higher solubility | |

| Ethyl 4-Nitrophenyl Butyrate | Solvent compatibility studies | Ethyl ester group alters reactivity | |

| Isobutyl 4-Nitrophenyl Butyrate | Industrial enzyme screening | Bulkier alkyl group reduces hydrolysis rate |

Isopropyl 4-(4-nitrophenyl)butyrate balances solubility and reactivity, making it preferable for assays requiring moderate hydrophobicity .

Analytical Methodologies

HPLC and UPLC Protocols

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for analyzing this compound. The Newcrom R1 column (3 µm particle size) achieves baseline separation using a mobile phase of acetonitrile:water:phosphoric acid (70:30:0.1 v/v) . For ultra-performance liquid chromatography (UPLC), shorter columns with sub-2 µm particles reduce run times to under 5 minutes.

Mass Spectrometry

Electrospray ionization (ESI) in negative ion mode detects the deprotonated molecular ion at m/z 250.1, with fragmentation patterns confirming the nitro and ester functionalities .

Future Research Directions

Expanding Enzymatic Applications

Further studies could explore its potential as an inhibitor in metabolic pathways, particularly in lipid metabolism disorders. Structural modifications, such as fluorination of the phenyl ring, might enhance binding affinity to target enzymes.

Environmental and Toxicological Profiling

Despite its research utility, the environmental impact and ecotoxicity of isopropyl 4-(4-nitrophenyl)butyrate remain underexplored. Biodegradation studies and aquatic toxicity assays are needed to assess its safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume